molecular formula C8H11N5 B6211189 N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine CAS No. 2138215-77-5

N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine

Cat. No.: B6211189
CAS No.: 2138215-77-5
M. Wt: 177.21 g/mol
InChI Key: UJGJIOMKSPYPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diketones with hydrazines to form pyrazole intermediates, which are then further reacted with pyridine derivatives to form the final product . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Scientific Research Applications

N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the downstream biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,5-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions N1 and C4 can affect the compound’s binding affinity to molecular targets and its overall stability.

Properties

CAS No.

2138215-77-5

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

4-N,1-dimethylpyrazolo[3,4-b]pyridine-4,5-diamine

InChI

InChI=1S/C8H11N5/c1-10-7-5-3-12-13(2)8(5)11-4-6(7)9/h3-4H,9H2,1-2H3,(H,10,11)

InChI Key

UJGJIOMKSPYPSK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=NN(C2=NC=C1N)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.